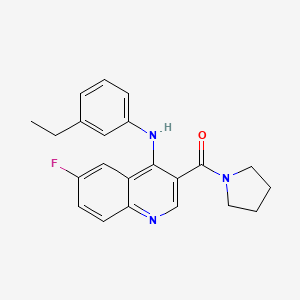

(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

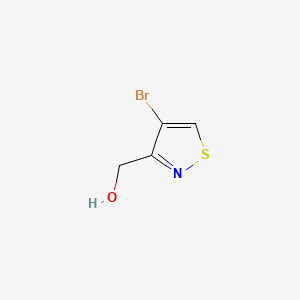

The compound contains a quinoline group, which is a type of nitrogen-containing heterocycle often found in pharmaceuticals and dyes . It also contains a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . The presence of an ethylphenyl group and a fluorine atom could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The compound’s structure includes a quinoline group, a pyrrolidine ring, and an ethylphenyl group. The presence of these groups could influence the compound’s three-dimensional structure and stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline group and the pyrrolidine ring could influence properties such as solubility and stability .Scientific Research Applications

Photoinduced Intramolecular Rearrangement

A study by Jing et al. (2018) developed an efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones through the irradiation of (E)-3-styrylquinolin-4(1H)-ones with UV light. This photoinduced intramolecular rearrangement offers advantages over transition-metal-catalyzed reactions, including no need for additives and the use of green solvent, showcasing the compound's potential in green chemistry applications Jing et al., 2018.

Fluorogenic Labeling for Amino Acids Analysis

Gatti et al. (2004) employed 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent in pre-column derivatization for analyzing amino acids in pharmaceuticals. This method's efficiency in separating amino acid adducts by HPLC and its comparison with a rapid reference method indicate the compound's utility in enhancing pharmaceutical quality control Gatti et al., 2004.

Antitumor Activity

Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its antitumor activity against A549, BGC-823, and HepG-2 cancer cell lines. The compound showed significant inhibition of cancer cell proliferation, demonstrating its potential in cancer research Tang & Fu, 2018.

Mechanism of Action

properties

IUPAC Name |

[4-(3-ethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-2-15-6-5-7-17(12-15)25-21-18-13-16(23)8-9-20(18)24-14-19(21)22(27)26-10-3-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFJDKHARWMGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxylate](/img/structure/B2679538.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2679540.png)

![(5Z)-3-methyl-5-{[6-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2679545.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)

methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)